molecular formula C11H14FNO4S B2565356 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid CAS No. 61953-39-7

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid

Cat. No. B2565356
CAS RN: 61953-39-7
M. Wt: 275.29
InChI Key: YJYUHOQWDKTBSD-UHFFFAOYSA-N
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Description

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, also known as DESFBA, is a sulfonamide derivative . It has a molecular weight of 275.3 . It is typically found in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C11H14FNO4S . The InChI code for this compound is 1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) .

Scientific Research Applications

Polymer Synthesis and Characterization

  • Carboxylated Poly(ether sulfone)s : The compound has been used in the synthesis of carboxylated poly(ether sulfone)s, though the process involves partial decarboxylation (Weisse, Keul, & Höcker, 2001).
  • Aromatic Polyamides : It's also involved in the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids, contributing to materials with high thermal stability and solubility in polar solvents (Hsiao & Huang, 1997).

Heterocyclic Chemistry and Potential Medical Applications

  • Heterocyclic Hydroxylamine-O-Sulfonates : This class of compounds, related to 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, serves as precursors for various heterocyclic ring systems and shows potential in anticancer, antiviral, and antimicrobial agent synthesis (Sączewski & Korcz, 2014).

Fluorogenic Chemistry and Detection

  • Fluorogenic Reactions : Compounds in this category have been used in fluorogenic reactions, providing applications in fluorescent detection and labeling, which is valuable in biological and chemical research (Jiang & Burgess, 2002).

Chemical Synthesis

  • Regioselective Synthesis : It is utilized in the regioselective synthesis of complex molecules, as seen in the production of thromboxane receptor antagonists (D. C. W. & Mason, 1998).

Agrochemical Research

  • Herbicides : Fluorine substitution in molecules like this compound has been used to modify the activity and selectivity of herbicides, indicating its utility in agrochemical research (Hamprecht, Würzer, & Witschel, 2004).

Antifungal and Antibacterial Activities

  • Antibacterial and Antifungal Agents : Some derivatives have shown promising antibacterial and antifungal activities, which could be beneficial for developing new pharmaceuticals (Xu et al., 2007).

Mechanism of Action

While the specific mechanism of action for 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid is not provided, sulfonamides, in general, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid are not mentioned, the field of fatty acid research, including sulfonamide derivatives, is active and ongoing .

properties

IUPAC Name

5-(diethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUHOQWDKTBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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